Azulene, 1,3-bis[(4-methylphenyl)thio]-
Description
Azulene, 1,3-bis[(4-methylphenyl)thio]- is a heterocycle-substituted azulene derivative characterized by sulfur-containing substituents at the 1- and 3-positions of the azulene core. The compound features two 4-methylphenylthio groups, which introduce electron-withdrawing and steric effects that significantly influence its electronic, optical, and thermal properties. Azulene itself is a non-benzenoid aromatic hydrocarbon with a unique dipole moment due to its bicyclic structure, and its derivatives are of interest in materials science, optoelectronics, and pharmaceuticals .
The synthesis of this compound likely involves methods such as electrophilic substitution or transition metal-catalyzed coupling, as seen in analogous 1,3-bis(heteroaryl)azulene derivatives . The substitution pattern at the 1,3-positions is critical, as it modulates the compound’s reactivity and intermolecular interactions.
Properties
CAS No. |
61035-79-8 |
|---|---|
Molecular Formula |
C24H20S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,3-bis[(4-methylphenyl)sulfanyl]azulene |
InChI |
InChI=1S/C24H20S2/c1-17-8-12-19(13-9-17)25-23-16-24(22-7-5-3-4-6-21(22)23)26-20-14-10-18(2)11-15-20/h3-16H,1-2H3 |
InChI Key |
ORSXOBXWAUYOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C3C2=CC=CC=C3)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 1,3-bis[(4-methylphenyl)thio]- typically involves the reaction of azulene with 4-methylbenzenethiol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1,3-dibromoazulene reacts with 4-methylbenzenethiol in the presence of magnesium to form the desired compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of Azulene, 1,3-bis[(4-methylphenyl)thio]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azulene, 1,3-bis[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic substitution reactions are common, where the azulene core undergoes substitution at the 1 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Azulene, 1,3-bis[(4-methylphenyl)thio]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Azulene, 1,3-bis[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may involve disruption of microbial cell membranes .
Comparison with Similar Compounds
Poly{1,3-bis[3-alkylthienyl]azulene} (Thiophene-Substituted Azulene Copolymer)
Structural Differences :
- Substituents : 3-alkylthienyl groups at 1,3-positions (vs. 4-methylphenylthio in the target compound).
- Synthesis : Prepared via Grignard reaction of 1,3-dibromoazulene with 2-bromo-3-alkylthiophene, followed by oxidative polymerization using FeCl₃ (yield: 42–58%) .
- Key Properties :
- Enhanced conductivity due to conjugated thiophene moieties.
- Solubility in organic solvents (e.g., chloroform) facilitated by alkyl chains.
- Applications : Conductive polymers for electronic devices, such as organic field-effect transistors (OFETs) .
Comparison :
The thiophene-substituted copolymer exhibits superior electrical conductivity compared to the phenylthio-substituted azulene, which may prioritize stability over charge transport. The 4-methylphenylthio groups in the target compound likely reduce solubility but improve thermal stability due to aromatic stacking interactions.
1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene (Tetrasul)
Structural Differences :
- Core Structure : Benzene ring substituted with chlorine and a 4-chlorophenylthio group (vs. azulene core in the target compound).
- Applications : Used as an acaricide (pesticide) due to its sulfur-mediated reactivity .
Comparison: While both compounds feature arylthio substituents, Tetrasul’s bioactivity stems from its electrophilic chlorine atoms and sulfur-based leaving groups. In contrast, the azulene derivative’s non-benzenoid aromaticity and extended conjugation may favor applications in optoelectronics rather than biocidal activity.
1-Heteroaryl- and 1,3-Bis(heteroaryl)azulene Derivatives
Structural Diversity :
- Substituents : Include pyridyl, furyl, or thienyl groups at 1,3-positions .
- Synthesis: Methods such as radical coupling, cyclization, or Sonogashira reactions.
- Key Trends :
- Electron-rich substituents (e.g., thienyl) enhance π-conjugation and redshift absorption spectra.
- Bulky groups (e.g., 4-methylphenylthio) reduce aggregation in solid-state applications.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : The 1,3-substitution pattern on azulene allows diverse functionalization, but yields and purity depend on the steric bulk of substituents .
- Thiophene vs. Phenylthio : Thiophene substituents enhance conductivity through extended conjugation, whereas phenylthio groups may improve environmental stability .
Notes
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